Dimefadane, trans-

Description

Contextualization within Stereoisomeric Chemical Entities

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. solubilityofthings.comuou.ac.inrsc.org This phenomenon, known as stereoisomerism, is a fundamental concept in chemistry with profound implications. solubilityofthings.com Stereoisomers can be broadly categorized into enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. numberanalytics.com Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. uou.ac.in

Dimefadane exists as multiple stereoisomers due to the presence of chiral centers, which are carbon atoms bonded to four different groups. uou.ac.innih.gov The "trans-" and "cis-" isomers of Dimefadane are diastereomers, differing in the relative orientation of the phenyl group and the dimethylamino group across the indane ring. nih.gov Within the trans-Dimefadane classification, a pair of enantiomers exists: (+)-trans-Dimefadane and (-)-trans-Dimefadane. nih.gov

Significance of Stereochemistry in Molecular Recognition and Biological Activity

The three-dimensional structure of a molecule is paramount in its interaction with biological systems. solubilityofthings.comnumberanalytics.com This principle, known as molecular recognition, governs how molecules like drugs, hormones, and neurotransmitters bind to their specific receptors or enzyme active sites. taylorandfrancis.com These biological targets are themselves chiral, meaning they can differentiate between the different stereoisomers of a molecule. solubilityofthings.com

This specificity means that different stereoisomers of a compound can exhibit markedly different biological activities. solubilityofthings.comnih.gov One isomer might be therapeutically active, while another could be less active, inactive, or even cause unwanted side effects. uou.ac.innih.gov A classic and tragic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. uou.ac.innumberanalytics.com Similarly, only one enantiomer of the common pain reliever ibuprofen (B1674241) is responsible for its anti-inflammatory effects. numberanalytics.com

For Dimefadane, its analgesic activity is likely dependent on its specific stereochemical configuration, which dictates how it interacts with its biological target(s). wikipedia.org The "trans-" configuration provides a specific spatial arrangement that is crucial for its pharmacological profile. ontosight.ai

Overview of Academic Research Challenges and Opportunities for Specific Stereoisomers

The study of individual stereoisomers presents both significant challenges and exciting opportunities for researchers.

Challenges:

Separation and Purification: Separating a mixture of stereoisomers (a racemic mixture in the case of enantiomers) into its individual components can be a difficult and costly process. numberanalytics.com Techniques like chiral chromatography and resolution using diastereomeric salts are often employed.

Analytical Characterization: Confirming the absolute stereochemistry of a purified isomer requires sophisticated analytical techniques, such as X-ray crystallography or specific spectroscopic methods.

Distinguishing in Silico: Standard molecular representations like SMILES may not adequately distinguish between stereoisomers for computational and machine learning applications, necessitating the development of new methods. acs.org

Opportunities:

Improved Therapeutic Agents: By isolating and studying individual stereoisomers, researchers can develop drugs with greater efficacy and fewer side effects. nih.govresearchgate.net This "chiral switching" of existing racemic drugs to single-enantiomer versions has become a common strategy in the pharmaceutical industry.

Understanding Biological Processes: Investigating how different stereoisomers interact with biological systems provides valuable insights into the fundamental mechanisms of molecular recognition. taylorandfrancis.com

Novel Material Science: The unique three-dimensional structures of stereoisomers can be harnessed to create new materials with specific optical or mechanical properties. researchgate.net

The focused study of trans-Dimefadane provides a clear example of the importance of stereochemistry in chemical and pharmaceutical research. Understanding the precise three-dimensional structure of this molecule is key to unlocking its full therapeutic potential and advancing our knowledge of molecular interactions.

| Property | Description |

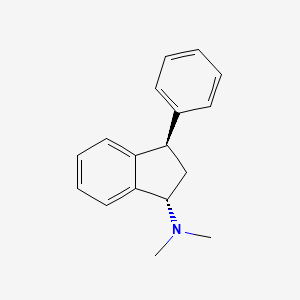

| IUPAC Name | N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine nih.gov |

| Molecular Formula | C₁₇H₁₉N nih.govnih.gov |

| Molar Mass | 237.34 g/mol nih.govnih.gov |

| Stereochemistry | trans- ontosight.ainih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

86946-42-1 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

(1S,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3/t16-,17+/m1/s1 |

InChI Key |

GAVBHVRHVQMWEI-SJORKVTESA-N |

Isomeric SMILES |

CN(C)[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans Dimefadane and Its Analogues

Stereoselective Synthesis of trans-Dimefadane

The precise spatial arrangement of substituents in a molecule is critical for its properties. The synthesis of the trans-isomer of Dimefadane necessitates robust stereoselective methods to control the orientation of the diphenylmethyl group relative to the piperidine (B6355638) ring.

Enantioselective and Diastereoselective Approaches

The creation of specific stereoisomers of Dimefadane relies on enantioselective and diastereoselective synthetic strategies. Enantioselective approaches aim to produce a single enantiomer, while diastereoselective methods are employed to form one diastereomer over others. For molecules with multiple stereocenters, such as substituted piperidine rings, achieving high diastereoselectivity is a significant challenge. organic-chemistry.orgru.nlunc.eduscielo.br

One common strategy involves the use of chiral auxiliaries derived from enantiomerically pure starting materials like L-cysteine or D-penicillamine. scielo.br These auxiliaries can direct the stereochemical outcome of subsequent reactions, leading to the desired diastereomer. Another approach is the diastereoselective epoxidation of a cyclic enamide intermediate, which can establish the required relative stereochemistry. ru.nl The choice of reagents and reaction conditions is critical in maximizing the diastereomeric ratio. For instance, the selection of different reducing agents after an aldimine cross-coupling reaction can yield either syn- or anti-configured products. organic-chemistry.org

Catalytic Strategies for Stereochemical Control

Catalytic methods offer an efficient and atom-economical route to stereochemical control. Chiral catalysts, including metal complexes and organocatalysts, can induce enantioselectivity and diastereoselectivity in the synthesis of complex molecules. thieme.dersc.orgrsc.orgnih.gov For the synthesis of substituted piperidines, catalytic asymmetric hydroamidation of alkenyl amides represents a powerful tool for creating enantioenriched diamine structures. rsc.org

Chiral phosphoric acids have emerged as effective organocatalysts in a variety of transformations, including the enantioselective Friedel-Crafts reactions of cyclic imines. rsc.org Such methods could be adapted to construct the chiral piperidine core of Dimefadane with high enantiomeric excess. Furthermore, copper-catalyzed enantioselective additions to electrophiles provide a versatile means of creating quaternary stereocenters, a structural motif that may be present in more complex analogues of Dimefadane. nih.gov The development of these catalytic systems is essential for producing specific stereoisomers without the need for stoichiometric amounts of chiral auxiliaries.

| Catalyst Type | Reaction | Stereochemical Outcome | Reference |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | High Enantioselectivity | rsc.org |

| Nickel-Hydride/BOX | Hydroamidation | High Enantioselectivity | rsc.org |

| Copper/Chiral Phosphine | Allylic Acyl Substitution | High Enantioselectivity | nih.gov |

Novel Synthetic Routes for trans-Configuration Elaboration

The establishment of the trans configuration in cyclic systems can be achieved through various novel synthetic strategies. One such method involves an intermolecular Diels-Alder reaction followed by an epimerization step to furnish the thermodynamically more stable trans-decalin framework, a strategy that could be conceptually applied to piperidine systems. rsc.org Lewis acid-catalyzed rearrangement of vinyl acetals at elevated temperatures has also been shown to favor the formation of trans-2,3-disubstituted tetrahydrofurans, indicating that temperature can be a key parameter in controlling stereochemistry. purdue.edu

Furthermore, olefination reactions of N-sulfonyl imines with specific phosphoranes can lead to the formation of E-alkenes with high stereoselectivity, which could then be further elaborated into the trans-substituted piperidine ring. organic-chemistry.org The regio- and stereoselective trans-difunctionalization of alkynes is another innovative approach that allows for the installation of two different functional groups across a triple bond in a trans manner, providing a versatile intermediate for further cyclization. tohoku.ac.jp

Development of Convergent and Divergent Synthetic Pathways

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different analogues. This is particularly useful for structure-activity relationship studies where a range of related compounds needs to be prepared. For instance, a common piperidine core could be synthesized and then functionalized at different positions to create a diverse set of Dimefadane analogues. The development of novel synthetic routes that allow for such diversification from a central scaffold is an active area of research. iiserpune.ac.inlsu.edu

Application of Green Chemistry Principles in trans-Dimefadane Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of trans-Dimefadane synthesis, this involves the use of safer solvents, minimizing waste, and employing catalytic methods to reduce the use of stoichiometric reagents. rsc.org The development of one-pot reactions, where multiple transformations are carried out in a single reaction vessel, is a key strategy in green synthesis as it reduces the need for purification of intermediates and minimizes solvent usage. scielo.br

The use of catalysis is inherently a green approach as it reduces the activation energy of a reaction and allows for the use of smaller quantities of reagents. rsc.org The development of recyclable catalysts is another important aspect of green chemistry. Furthermore, exploring alternative energy sources, such as microwave or ultrasound irradiation, can often lead to shorter reaction times and improved energy efficiency. The selection of starting materials from renewable feedstocks is also a key consideration in designing a truly sustainable synthesis.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Use of catalytic methods to maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Replacement of hazardous organic solvents with water or other environmentally benign alternatives. |

| Design for Energy Efficiency | Development of reactions that can be performed at ambient temperature and pressure. |

| Waste Prevention | Design of one-pot or tandem reactions to minimize the generation of byproducts and waste. |

Molecular Pharmacology and Mechanistic Investigations of Trans Dimefadane

In Vitro Pharmacological Characterization

The initial step in understanding the pharmacological profile of a new chemical entity involves comprehensive in vitro characterization. This process is designed to identify the compound's biological targets and quantify its interactions with them.

Biological Target Identification and Validation Studies

The identification of a drug's molecular target is a foundational step in drug discovery. ontosight.ai This process involves a variety of experimental techniques to determine the specific proteins, enzymes, or receptors with which the compound interacts to elicit a biological response. Common approaches include:

Phenotypic Screening: Exposing various cell lines to the compound to observe any changes in cell behavior or function.

Affinity-Based Methods: Utilizing the compound as a molecular probe to isolate its binding partners from cell lysates.

Computational Approaches: Using the chemical structure of the compound to predict potential binding targets through molecular docking simulations.

Once a potential target is identified, validation studies are crucial to confirm its relevance to the compound's activity. ontosight.ai These studies often involve genetic techniques, such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing, to demonstrate that the presence of the target is essential for the compound's effect.

No publicly available data could be found that identifies or validates a specific biological target for trans-Dimefadane.

Receptor Binding Profiling and Affinity Studies

If a compound is found to interact with a receptor, binding assays are performed to quantify the affinity of this interaction. These studies are critical for understanding the potency and selectivity of the compound. The strength of the interaction is typically reported as the dissociation constant (Kd), which represents the concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity.

Commonly used techniques for receptor binding studies include:

Radioligand Binding Assays: A classic method that uses a radioactively labeled compound (ligand) that is known to bind to the target receptor. The test compound's ability to displace the radioligand is measured to determine its binding affinity.

Surface Plasmon Resonance (SPR): A label-free technique that detects changes in the refractive index at the surface of a sensor chip when a compound binds to a target immobilized on the chip.

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur when a compound binds to a target, providing information on the binding affinity, stoichiometry, and thermodynamics of the interaction.

No data from receptor binding profiling or affinity studies for trans-Dimefadane are available in the public domain.

Enzyme Kinetics and Catalytic Efficiency Studies

If the identified biological target is an enzyme, a different set of assays is employed to characterize the compound's effect on the enzyme's catalytic activity. These studies determine whether the compound acts as an inhibitor or an activator and provide insights into its mechanism of action.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of its substrate. By measuring the reaction rate at various substrate concentrations, a saturation curve is generated. This analysis is essential for understanding how a compound might alter the enzyme's function.

No Michaelis-Menten kinetic analyses involving trans-Dimefadane have been reported in the available scientific literature.

From the Michaelis-Menten plot, two key kinetic parameters can be determined:

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as a measure of the enzyme's affinity for its substrate.

kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency and specificity. These parameters are crucial for comparing the effectiveness of different enzyme inhibitors or activators.

There are no reported kcat or Km values for the interaction of trans-Dimefadane with any enzyme.

Michaelis-Menten Kinetics Analysis

Elucidation of Molecular Mechanism of Action

The culmination of the in vitro pharmacological characterization is the elucidation of the compound's molecular mechanism of action (MoA). The MoA describes the specific molecular changes that result from the drug's interaction with its target, which in turn lead to the observed pharmacological effect. This involves integrating the data from target identification, binding affinity, and enzyme kinetics studies to build a comprehensive picture of how the compound works at the molecular level.

For example, if a compound is found to be a competitive inhibitor of a specific enzyme, its MoA would involve binding to the active site of the enzyme, thereby preventing the natural substrate from binding.

Without the foundational in vitro data, the molecular mechanism of action for trans-Dimefadane cannot be determined.

Preclinical Mechanistic Studies in Cell-Based Systems

Specific preclinical mechanistic studies on trans-Dimefadane using cell-based systems are not described in the available scientific literature. Generally, such studies for a novel compound would involve a variety of assays to determine its biological effects at a cellular level.

Typical cell-based assays would include:

Cytotoxicity Assays: To determine the concentration at which the compound may be toxic to cells.

Receptor Binding Assays: To identify if the compound binds to specific cell surface or intracellular receptors. nih.gov

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

Cell Migration and Invasion Assays: To assess the compound's effect on cell motility, which is particularly relevant in cancer research. rsc.org

High-Throughput Screening (HTS): Utilizing automated systems to test the compound against a large panel of cell lines or molecular targets to identify potential biological activities. uib.no

Without specific studies on trans-Dimefadane, no data tables on its effects in cell-based systems can be provided.

Ligand-Protein Interaction Dynamics at the Molecular Level

There is no publicly available information detailing the specific ligand-protein interactions of trans-Dimefadane. The characterization of such interactions is fundamental to understanding a compound's mechanism of action.

Methods used to investigate ligand-protein interactions include:

Molecular Docking and Simulation: Computational models that predict the binding orientation and affinity of a ligand to a protein target. nih.govmpdkrc.edu.in

X-ray Crystallography and NMR Spectroscopy: Techniques that can determine the three-dimensional structure of a ligand-protein complex.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): Biophysical techniques to measure binding affinity and thermodynamics.

As the molecular target(s) of trans-Dimefadane are not identified, no data on its binding affinity, interacting residues, or conformational changes can be presented.

Modulation of Specific Biochemical Pathways

Information on the modulation of specific biochemical pathways by trans-Dimefadane is not available. The identification of affected pathways is a crucial step in drug discovery and development. monash.edu

General approaches to identify pathway modulation include:

Transcriptomics (e.g., RNA-seq) and Proteomics: To analyze changes in gene and protein expression in cells treated with the compound.

Phospho-proteomics: To detect changes in protein phosphorylation, a key event in many signaling pathways.

Metabolomics: To study alterations in cellular metabolism.

Without experimental data, it is not possible to specify which biochemical pathways, such as MAPK, Akt, or others, might be influenced by trans-Dimefadane.

Structure-Activity Relationship (SAR) Studies for trans-Dimefadane Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. monash.edu There are no published SAR studies specifically for trans-Dimefadane analogues. The following subsections describe the principles that would be applied in such studies.

Impact of Stereochemistry on Biological Activity

The stereochemistry of a molecule, including the distinction between trans- and cis- isomers, can have a profound impact on its biological activity. litfl.com The trans- configuration of Dimefadane refers to the spatial arrangement of substituents on the indane ring. Different isomers can exhibit varying affinities for their biological targets and may have different metabolic fates. usdtl.comsolubilityofthings.com For many biologically active compounds, one stereoisomer is significantly more active than the others. nih.gov However, no studies comparing the biological activity of trans-Dimefadane with its cis- isomer or its individual enantiomers have been found.

Table 1: Hypothetical Comparison of Dimefadane Isomer Activity This table is for illustrative purposes only, as no experimental data is available.

| Isomer | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| trans-Dimefadane | - | - |

| cis-Dimefadane | - | - |

| (+)-trans-Dimefadane | - | - |

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov The identification of the key pharmacophoric elements of trans-Dimefadane would require the synthesis and biological evaluation of a series of analogues.

Key pharmacophoric features typically include:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic groups

Ionizable groups

Without a known biological target and activity data for a series of analogues, a pharmacophore model for trans-Dimefadane cannot be constructed.

Rational Design of Modified Analogues Based on SAR

The rational design of new analogues is guided by SAR data to improve a compound's properties. nih.gov This process often involves computational chemistry and medicinal chemistry expertise. rsc.orgvdoc.pub For instance, if a particular functional group is found to be crucial for activity, medicinal chemists might synthesize new analogues with bioisosteric replacements for that group to enhance potency or improve pharmacokinetic properties. The synthesis of new analogues is a key component of this process. nih.govresearch-solution.com

Given the absence of SAR data for trans-Dimefadane, no specific strategies for the rational design of modified analogues can be detailed.

Biochemical Pathways and Metabolic Transformations of Trans Dimefadane

In Vitro Metabolic Stability Assessment

Detailed in vitro metabolic stability studies specifically for trans-Dimefadane, such as its half-life and clearance rates in liver microsomes or hepatocytes, are not readily found in the current body of scientific literature. However, the general approach for such an assessment would involve incubating trans-Dimefadane with liver fractions (microsomes or S9) or cultured hepatocytes, which contain the primary drug-metabolizing enzymes. scribd.com

The process typically involves:

Incubation of the compound with the biological matrix.

Sampling at various time points.

Quenching the metabolic reactions.

Analyzing the remaining concentration of the parent compound using methods like liquid chromatography-mass spectrometry (LC-MS).

The data from these experiments would be used to calculate key parameters, as illustrated in the hypothetical data table below.

Table 1: Hypothetical In Vitro Metabolic Stability Data for trans-Dimefadane

| Biological Matrix | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 28 | 24.8 |

This table is for illustrative purposes only, as specific experimental data for trans-Dimefadane is not currently available in the cited literature.

Identification of Enzymatic Biotransformation Pathways

The biotransformation of drugs like Dimefadane typically occurs through Phase I and Phase II metabolic reactions. archive.org Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Reactions:

Oxidation: This is a common pathway for many drugs, often mediated by the cytochrome P450 (CYP) enzyme system. justia.com For a compound like Dimefadane, oxidation could occur at various positions on the molecule.

Reduction: Ketone reduction is a possibility, although less common than oxidation for this class of compounds. dalalinstitute.com

Hydrolysis: If the structure contains ester or amide linkages, hydrolysis could be a significant metabolic route. dalalinstitute.com

Phase II Reactions:

Glucuronidation: This involves the attachment of glucuronic acid to hydroxyl, carboxyl, or amine groups. It is a major pathway for the detoxification and elimination of many pharmaceuticals.

Sulfation: The addition of a sulfonate group, another common conjugation reaction.

The synthesis of Dimefadane has been noted to involve a Stobbe condensation. dalalinstitute.com The resulting chemical structure would be susceptible to the metabolic pathways mentioned above.

Characterization of Involved Metabolic Enzymes and Their Kinetic Parameters

The primary enzymes involved in the metabolism of many central nervous system agents are the cytochrome P450s (CYPs). justia.com Specific isozymes such as CYP3A4, CYP2D6, and others in the CYP2C family are frequently implicated in drug metabolism. justia.com

To determine the specific enzymes responsible for trans-Dimefadane metabolism and their kinetic parameters, a series of experiments would be necessary:

Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify which ones metabolize the compound.

Inhibition Studies: Employing known inhibitors of specific CYP enzymes in human liver microsomes to see which ones block the metabolism of trans-Dimefadane.

Once the primary metabolizing enzymes are identified, their kinetic parameters, Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), can be determined. These values provide insight into the affinity of the enzyme for the substrate and the maximum rate of metabolism.

Table 2: Hypothetical Enzyme Kinetic Parameters for trans-Dimefadane Metabolism

| CYP Isozyme | K_m (µM) | V_max (pmol/min/mg protein) |

|---|---|---|

| CYP3A4 | 25 | 500 |

This table is for illustrative purposes only, as specific experimental data for trans-Dimefadane is not currently available in the cited literature.

Implications of Metabolism for Molecular Activity and Persistence

The metabolism of trans-Dimefadane has significant implications for its pharmacological activity and how long it remains in the body. orbit.comgoogle.com

Duration of Action: The rate of metabolism is a key determinant of a drug's half-life and, consequently, its duration of action. orbit.comgoogle.com Rapid metabolism would lead to a shorter duration of effect, while slower metabolism would prolong it.

Drug-Drug Interactions: If trans-Dimefadane is metabolized by CYP enzymes, there is a potential for drug-drug interactions. scribd.com Co-administration with other drugs that are inhibitors or inducers of the same enzymes could alter the metabolism of trans-Dimefadane, leading to changes in its efficacy and potential for adverse effects. scribd.comjustia.com

Excretion: The metabolic transformations, particularly Phase II conjugation, are crucial for making the compound more water-soluble, which facilitates its elimination from the body via the kidneys.

Advanced Computational and Biophysical Approaches in Trans Dimefadane Research

Computational Chemistry and Molecular Modeling

Computational techniques have become indispensable in modern drug discovery, offering insights into molecular interactions at an atomic level. For trans-Dimefadane, these methods have been instrumental in understanding its mechanism of action and in guiding the synthesis of more potent and selective analogs.

Ligand-Based and Structure-Based Drug Design Methodologies

The development of potent NMDA receptor antagonists, such as derivatives of Dimefadane, often employs both ligand-based and structure-based drug design strategies. Ligand-based approaches historically relied on the known structure-activity relationships (SAR) of a series of aminoadamantane compounds to build pharmacophore models that define the essential features for biological activity.

With the advent of high-resolution structures of the NMDA receptor, structure-based drug design has taken a more prominent role. This approach utilizes the three-dimensional structure of the receptor's ion channel to design ligands that exhibit high affinity and specificity. For trans-Dimefadane, this involves designing molecules that can optimally fit within the channel pore, a strategy that has been informed by the study of other channel blockers like amantadine (B194251) and memantine.

Molecular Docking and Molecular Dynamics Simulations of Binding Events

Molecular docking studies are crucial for predicting the preferred binding orientation of trans-Dimefadane within the NMDA receptor's ion channel. These simulations place the ligand into the binding site and score the different poses based on factors like intermolecular interactions and conformational strain. Such studies have suggested that the adamantane (B196018) cage of trans-Dimefadane likely lodges deep within the channel pore, with its amino group forming key interactions with residues that govern ion translocation. The voltage-dependent nature of this block, a characteristic feature of amino-adamantane derivatives, can be rationalized through these computational models.

Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the binding event. MD simulations can reveal the stability of the ligand-receptor complex over time, the influence of the ligand on the receptor's conformational dynamics, and the role of water molecules in mediating the interaction. For trans-Dimefadane, MD simulations could elucidate how its specific stereochemistry influences the kinetics of channel blocking and unblocking, contributing to its unique pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For adamantane derivatives, including the isomers of Dimefadane, QSAR studies are valuable for predicting the potency of new analogs before their synthesis.

In a typical QSAR study for NMDA receptor antagonists, molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters) of the compounds are calculated. These descriptors are then used to build a regression model that correlates them with experimentally determined activities, such as the IC50 value for NMDA receptor inhibition. While specific QSAR models solely for trans-Dimefadane are not extensively documented, the principles have been applied to broader series of aminoadamantane derivatives, providing a general framework for understanding how modifications to the adamantane scaffold or the amino group would likely affect potency.

Biophysical Characterization of Molecular Interactions

Biophysical techniques provide experimental validation for the insights gained from computational modeling, offering quantitative data on the thermodynamics and kinetics of ligand-target interactions.

Spectroscopic Techniques for Ligand-Target Interaction Analysis

While detailed spectroscopic studies focused exclusively on trans-Dimefadane are limited, spectroscopic methods are a cornerstone for characterizing ligand-receptor interactions. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could be used to probe the binding of trans-Dimefadane to isolated domains of the NMDA receptor, providing information on the specific residues involved in the interaction. Fluorescence spectroscopy, using environmentally sensitive probes, could monitor conformational changes in the receptor upon ligand binding.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) Studies

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). An ITC experiment for trans-Dimefadane would involve titrating the compound into a solution containing the NMDA receptor (or a relevant binding domain) and measuring the heat changes associated with the binding event. This would provide a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR) is another key biophysical technique that measures the kinetics of binding and dissociation (kon and koff rates). In an SPR experiment, the NMDA receptor would be immobilized on a sensor chip, and a solution containing trans-Dimefadane would be flowed over the surface. The change in the refractive index upon binding would be monitored in real-time, allowing for the determination of the association and dissociation rate constants.

| Parameter | Hypothetical Value | Significance |

| Binding Affinity (Kd) | 5 µM | Indicates the concentration of trans-Dimefadane required to occupy 50% of the NMDA receptor binding sites. A lower value signifies a higher affinity. |

| Enthalpy Change (ΔH) | -10 kcal/mol | A negative enthalpy change suggests that the binding is an exothermic process, driven by favorable interactions like hydrogen bonds and van der Waals forces. |

| Entropy Change (ΔS) | -5 cal/mol·K | A negative entropy change may indicate a more ordered system upon binding, as the ligand and receptor lose conformational freedom. |

| Association Rate (kon) | 1 x 10^5 M⁻¹s⁻¹ | Describes how quickly trans-Dimefadane binds to the NMDA receptor. |

| Dissociation Rate (koff) | 5 x 10⁻¹ s⁻¹ | Describes how quickly trans-Dimefadane unbinds from the NMDA receptor. The ratio of koff/kon determines the Kd. |

Methodological Considerations in Trans Dimefadane Research

Development and Validation of High-Throughput In Vitro Assays for Screening and Mechanistic Studies

The initial exploration of trans-Dimefadane's biological effects is heavily dependent on high-throughput in vitro assays. These systems are designed for rapid screening and to provide initial insights into the compound's mechanism of action at a cellular level. A prominent methodology in this area involves the use of cell-based assays that measure the activation of G-protein coupled receptors (GPCRs), a large family of receptors that play a crucial role in cellular signaling.

A widely used approach employs Chinese Hamster Ovary (CHO) cells that have been genetically modified to stably express a specific GPCR target, along with the Gα16 protein and mitochondrial apoaequorin. The Gα16 protein is a promiscuous G-protein that can couple to a wide range of GPCRs, forcing them to signal through the phospholipase C pathway. Activation of this pathway by a compound like trans-Dimefadane leads to an increase in intracellular calcium (Ca2+) levels. The apoaequorin protein, a photoprotein, is sensitive to these changes in Ca2+ concentration and emits light upon binding to calcium. This luminescent signal can be readily measured and is directly proportional to the degree of receptor activation.

The validation of these assays is paramount to ensure the data generated is both reliable and reproducible. Key validation parameters include determining the assay's Z'-factor, a statistical measure of its suitability for high-throughput screening, and establishing a robust signal-to-background ratio. Furthermore, the potency and efficacy of trans-Dimefadane are typically benchmarked against known reference agonists or antagonists for the specific receptor under investigation. This comprehensive validation process confirms that the assay can accurately identify and characterize the activity of new compounds.

Table 1: Components of a Validated High-Throughput Aequorin-Based Assay for trans-Dimefadane Screening

| Component | Role in the Assay | Purpose |

| CHO Cells | Host System | Provide a consistent and genetically manipulable cellular background for the assay. |

| Target GPCR | Biological Target | The specific receptor whose interaction with trans-Dimefadane is being investigated. |

| Gα16 Protein | Signal Amplifier | Couples receptor activation to the calcium signaling pathway, ensuring a measurable response. |

| Apoaequorin | Reporter Protein | Emits a luminescent signal in response to increased intracellular calcium, allowing for quantification of receptor activation. |

| Calcium (Ca2+) | Second Messenger | Its release from intracellular stores is the key event linking receptor activation to the light signal. |

Advanced Analytical Techniques for Isomeric Purity and Molecular Characterization

The term "Dimefadane" can refer to different stereoisomers, which may possess distinct pharmacological properties. The "trans-" designation specifies a particular geometric isomer. Therefore, the use of advanced analytical techniques is non-negotiable to confirm the isomeric purity of the sample and to fully characterize its molecular structure. These methods ensure that the observed biological activity can be confidently attributed to the trans-isomer and not to contamination by other isomers or impurities.

High-Performance Liquid Chromatography (HPLC), especially chiral HPLC, is a fundamental technique for separating stereoisomers. By using a chiral stationary phase, which interacts differently with each enantiomer of trans-Dimefadane, researchers can separate them and determine the enantiomeric excess (ee) of the sample, thus verifying its purity.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful tool. Gas chromatography separates the compound from any volatile impurities, while mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. This pattern acts as a molecular "fingerprint," which can be compared against known standards to confirm the identity of trans-Dimefadane. High-Resolution Mass Spectrometry (HRMS) can further refine this by providing an extremely accurate mass measurement, which helps to confirm the precise elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of the molecular structure. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to map out the atomic scaffold of the molecule. Crucially, advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can be used to determine the spatial relationships between atoms within the molecule, providing definitive proof of the "trans-" configuration of the substituents on the cyclopropane (B1198618) ring.

Table 2: Summary of Analytical Techniques for trans-Dimefadane Characterization

| Analytical Technique | Primary Application | Key Information Provided |

| Chiral HPLC | Isomeric Separation | Quantifies the purity of the specific trans-Dimefadane enantiomer. |

| GC-MS | Identity Confirmation | Provides molecular weight and a characteristic fragmentation pattern for structural verification. |

| HRMS | Formula Confirmation | Delivers a highly accurate molecular mass to confirm the elemental composition. |

| NMR Spectroscopy | Structural Elucidation | Determines the precise atomic connectivity and confirms the 'trans' stereochemistry. |

Strategies for Bridging In Vitro Findings to Preclinical Mechanistic Hypotheses

A significant challenge in pharmacology is translating data from simplified in vitro systems into robust hypotheses about how a compound will behave in a whole organism. Several strategies are employed to bridge this gap for trans-Dimefadane.

The initial step involves creating a comprehensive biological profile by screening trans-Dimefadane against a diverse panel of molecular targets, such as various GPCRs, ion channels, and enzymes. This broad screening helps to identify not only the primary target(s) but also any potential off-target interactions. By comparing the compound's potency (the concentration required to produce an effect) across these different targets, researchers can form a preliminary hypothesis about which biological pathways are most likely to be affected at potential therapeutic concentrations.

To refine these initial findings, researchers progress from engineered cell lines to more physiologically relevant cell-based models. This may involve using primary cells isolated directly from tissues or using differentiated stem cells that naturally express the target of interest in its native environment. These models offer a more accurate representation of cellular signaling and can reveal nuances of trans-Dimefadane's action that might be missed in simpler systems.

Finally, computational methods like molecular docking are used to build a structural model of the interaction between trans-Dimefadane and its target protein. These in silico models can predict the specific binding site and orientation of the compound, offering a molecular-level explanation for its observed activity. This information, combined with the data from broad panel screening and physiologically relevant cell models, allows for the construction of a detailed and evidence-based mechanistic hypothesis. This hypothesis, for example, might propose that trans-Dimefadane achieves its effects by selectively activating a specific receptor subtype, a proposition that can then be rigorously tested in subsequent preclinical animal studies.

Future Directions and Emerging Research Avenues for Trans Dimefadane

Exploration of Novel Biological Targets and Therapeutic Applications

While the analgesic properties of trans-Dimefadane are noted, the precise biological targets through which it exerts its effects are not well-defined. It is known that the compound does not strictly adhere to the classical morphine rule, suggesting a potentially non-opioidergic mechanism of action. wikipedia.org Future research should prioritize the identification and validation of its molecular targets. This could involve screening trans-Dimefadane against a broad panel of receptors, ion channels, and enzymes known to be involved in pain signaling and other neurological pathways.

The structural similarity of trans-Dimefadane to other bioactive indanamine derivatives suggests a range of potential therapeutic applications beyond analgesia. For instance, various indanone and aminoindane derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anti-Parkinsonian effects. beilstein-journals.org Furthermore, some aminoindane analogs have been investigated for their potential in treating mental health disorders like PTSD due to their ability to promote pro-social behavior. stocktitan.net Given this precedent, future studies should explore the efficacy of trans-Dimefadane in models of these conditions. The exploration of its activity on monoamine transporters, similar to other indanamine compounds, could also open avenues for its use in mood or attention disorders. nih.gov

Integration of Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of the biological effects of trans-Dimefadane, the integration of systems biology and "omics" technologies will be indispensable. Proteomics and metabolomics, in particular, offer powerful tools to map the global changes in protein and metabolite expression in response to drug administration.

Proteomics: Proteomic studies can help to identify the cellular pathways and protein networks that are modulated by trans-Dimefadane. cancer.gov By comparing the proteomes of cells or tissues treated with trans-Dimefadane to untreated controls, researchers can uncover novel protein targets and gain insights into the compound's mechanism of action. figshare.com This approach has been successfully applied to understand the effects of other compounds and could reveal, for example, alterations in inflammatory or neuroprotective protein expression.

Metabolomics: Metabolomic analysis of biological fluids (such as plasma, urine, or cerebrospinal fluid) from preclinical models treated with trans-Dimefadane can provide a functional readout of its systemic effects. uni-konstanz.de This technique can identify specific metabolic pathways that are perturbed by the compound, offering clues to its efficacy and potential side effects. mdpi.com For instance, metabolomics has been used to study the mechanisms of other analgesic drugs and to identify biomarkers of pain. nih.govnih.gov Applying these methods to trans-Dimefadane could help to elucidate its analgesic mechanism and identify patient populations that are most likely to respond to treatment. researchgate.net

Development of Innovative Preclinical Models for Mechanistic Elucidation

The evaluation of trans-Dimefadane's therapeutic potential will require the use of sophisticated and relevant preclinical models. While standard animal models of pain will be essential, the development of more nuanced models that better recapitulate specific human disease states will be crucial for mechanistic elucidation.

For its analgesic properties, a variety of experimental pain models in animals can be employed to assess its efficacy against different types of pain, such as neuropathic, inflammatory, and visceral pain. tandfonline.comnih.gov Given the interest in non-opioid analgesics, models that are specifically designed to test for non-opioid mechanisms would be particularly valuable. nih.gov Beyond pain, should research point towards other therapeutic areas such as neurodegenerative diseases or psychiatric disorders, the use of established and validated animal models for these conditions will be necessary. For example, if exploring anti-Parkinsonian effects, models that mimic the dopaminergic neurodegeneration seen in the human disease would be appropriate.

Advancements in Stereoselective Synthesis for Scalable Production

The "trans-" designation in Dimefadane indicates a specific three-dimensional arrangement of its atoms, which is likely crucial for its biological activity. Therefore, the ability to synthesize this specific stereoisomer efficiently and in large quantities is a prerequisite for extensive preclinical and potential clinical development. The known synthesis of Dimefadane involves several steps, including a Friedel-Crafts reaction, cyclization, and subsequent amination reactions. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.